![molecular formula Eu B178974 Europium-153 CAS No. 13982-02-0](/img/structure/B178974.png)
Europium-153
Overview
Description
Europium-153 is a stable isotope of the rare-earth element europium, which belongs to the lanthanide series of the periodic table. Europium is known for its high reactivity and luminescent properties, making it valuable in various technological applications. This compound, specifically, is notable for its stability and its role in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Europium-153 can be produced through neutron irradiation of europium-152 in a nuclear reactor. The process involves bombarding europium-152 with neutrons, resulting in the formation of this compound through neutron capture. This method ensures high purity and specific activity of this compound.
Industrial Production Methods: In industrial settings, this compound is typically produced by irradiating europium oxide (Eu2O3) targets in a high-flux nuclear reactor. The europium oxide is enriched with europium-152 to maximize the yield of this compound. The irradiated targets are then processed to separate this compound from other isotopes and impurities.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form europium(III) oxide (Eu2O3). This reaction typically occurs in the presence of oxygen at elevated temperatures.
Reduction: this compound can be reduced from its oxide form using reducing agents such as lanthanum metal or calcium at high temperatures.
Substitution: this compound can participate in substitution reactions, where it replaces other metal ions in various compounds.
Common Reagents and Conditions:
Oxidation: Oxygen gas (O2) at high temperatures.
Reduction: Lanthanum metal or calcium in a high-temperature environment.
Substitution: Various metal salts and ligands under controlled conditions.
Major Products Formed:
Oxidation: Europium(III) oxide (Eu2O3).
Reduction: Metallic europium.
Substitution: Europium-containing complexes and compounds.
Scientific Research Applications
Medical Applications
1.1 Radiopharmaceuticals for Pain Relief
Eu-153 is primarily known for its use in the production of Samarium-153 (Sm-153), which is utilized in palliative care for patients suffering from metastatic bone pain. Sm-153 is administered as a complex with ethylenediamine-tetramethylenephosphonate (EDTMP), marketed under brand names such as Quadramet® and Lexidronam®. The compound selectively accumulates in areas of increased bone turnover, effectively delivering localized radiation to alleviate pain associated with bone metastases .
1.2 Production Process
The production of Sm-153 involves neutron activation of enriched Sm-152 targets in a nuclear reactor, during which Eu-153 is co-produced as a byproduct. The presence of long-lived europium isotopes such as Eu-154 and Eu-155 can complicate the waste management process, as these isotopes contribute to the overall radioactivity of the waste generated from Sm-153 production .
Nuclear Research Applications
2.1 Neutron Capture Studies
Eu-153 has significant relevance in nuclear physics due to its high neutron capture cross-section, making it an important subject for research into fission products and neutron interactions. Studies have shown that both Eu-153 and its isotope Eu-154 exhibit high capture cross-sections in thermal and epithermal energy ranges, which are crucial for understanding nuclear reactions and improving reactor designs .
2.2 Isotope Production Techniques
Research at institutions like Oak Ridge National Laboratory has demonstrated innovative methods for enhancing the yield of gadolinium-153 (Gd-153) through the electroreduction of europium oxides. This process not only increases the efficiency of Gd-153 production but also improves the separation techniques used to isolate these isotopes from one another .
Waste Management Considerations
The co-production of europium isotopes during the generation of Sm-153 raises concerns regarding radioactive waste management. The activity concentration of long-lived europium isotopes can significantly influence the dose rates of waste materials, necessitating careful monitoring and assessment to ensure compliance with safety regulations .
Summary Table: Key Applications and Findings
Application Area | Description | Key Findings/Implications |
---|---|---|
Medical Use | Pain relief in metastatic bone cancer via Sm-153 | Effective treatment; selective accumulation in bones |
Nuclear Research | Neutron capture studies involving Eu isotopes | High capture cross-section; important for reactor design |
Production Techniques | Electroreduction methods for Gd-153 production | Increased yield and efficiency; improved separation methods |
Waste Management | Radioactive waste implications from Sm-153 production | Monitoring required for long-lived isotopes |
Case Studies
Case Study 1: Clinical Use of Samarium-153
A study at Roger Maris Cancer Center highlighted that patients treated with Sm-153 experienced significant pain relief from bone metastases, although residual activity from contaminants like Eu-154 activated radiation sensors at security checkpoints, indicating a need for patient education regarding potential post-treatment effects .
Case Study 2: Enhanced Production Techniques
Research conducted at Oak Ridge National Laboratory demonstrated that incorporating an electrolytic step in the Gd-153 production process increased efficiency by fourfold, significantly improving yield while maintaining high radiochemical purity .
Mechanism of Action
The mechanism of action of europium-153 in various applications is primarily based on its luminescent properties. When this compound is excited by an external energy source, it emits light at specific wavelengths. This property is exploited in imaging techniques and luminescent assays. In radiopharmaceuticals, this compound emits radiation that can be detected by imaging devices, allowing for precise localization and diagnosis.
Comparison with Similar Compounds
Europium-151: Another stable isotope of europium, but less abundant than europium-153.
Samarium-153: A radioisotope used in similar applications, particularly in radiopharmaceuticals for cancer treatment.
Uniqueness of this compound:
Stability: this compound is stable, making it suitable for long-term applications without the risk of radioactive decay.
Luminescence: this compound exhibits strong luminescent properties, making it valuable in imaging and display technologies.
Versatility: Its ability to participate in various chemical reactions and form stable compounds enhances its utility in diverse scientific and industrial applications.
This compound stands out among its peers due to its unique combination of stability, luminescence, and versatility, making it an indispensable tool in modern science and technology.
Biological Activity
Europium-153 () is a radioactive isotope that has garnered interest in the fields of nuclear medicine and radiopharmaceuticals due to its unique properties. This article delves into the biological activity of , focusing on its applications, mechanisms, and implications for health and therapy.
Overview of this compound
This compound is a beta-emitting radionuclide with a half-life of approximately 46.6 hours. It decays into stable (samarium-153), which is utilized in various medical applications, particularly in targeted radionuclide therapy. The decay process involves the emission of beta particles, which are effective in destroying malignant cells, and gamma photons, which can be used for imaging purposes.
The biological activity of primarily arises from its decay product, . The beta emissions are particularly useful for therapeutic applications as they can induce cell death in cancerous tissues. The gamma emissions allow for imaging techniques such as Single Photon Emission Computed Tomography (SPECT), facilitating the monitoring of treatment efficacy and localization of tumors.
Applications in Medicine
- Targeted Radionuclide Therapy :
- Imaging :
Biological Distribution and Retention
The biological behavior of post-administration is crucial for understanding its therapeutic potential:
- Distribution : Following administration, primarily accumulates in the liver and bones. The retention half-lives vary significantly; approximately 20 years in the liver and 50 years in bones .
- Uptake Variability : The uptake in different organs can be influenced by factors such as age and health status, with older individuals showing increased liver uptake .
Case Study 1: Pain Management in Bone Metastases
A clinical study involving patients with bone metastases demonstrated significant pain relief following treatment with samarium-153-EDTMP. Patients reported a reduction in pain scores within days of administration, highlighting the efficacy of as a therapeutic agent .
Case Study 2: Imaging Efficacy
In another study focused on imaging, patients receiving -labeled compounds underwent SPECT scans that successfully identified metastatic lesions not visible through conventional imaging methods. This capability underscores the dual utility of in both therapy and diagnostics .
Research Findings
Recent research has focused on optimizing the production methods for to enhance its specific activity and therapeutic applications. A notable advancement includes the neutron activation of highly enriched samarium-152 targets to produce high-specific-activity , which subsequently decays to . This method has shown promise in increasing the yield and purity of radiopharmaceuticals.
Property | Value |
---|---|
Half-Life | 46.6 hours |
Primary Emissions | Beta particles (E max = 705 keV), Gamma photons (103 keV) |
Biological Retention | Liver: ~20 years; Bone: ~50 years |
Main Application | Pain palliation, imaging |
Properties
IUPAC Name |
europium-153 | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Eu/i1+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGPBJKLSAFTDLK-OUBTZVSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Eu] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[153Eu] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Eu | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30930624 | |
Record name | (~153~Eu)Europium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30930624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.92124 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13982-02-0 | |
Record name | Europium, isotope of mass 153 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013982020 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (~153~Eu)Europium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30930624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.